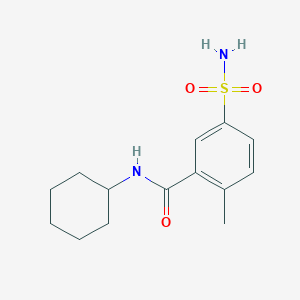
N-Cyclohexyl-2-methyl-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-methyl-5-sulfamoylbenzamide, also known as AH6809, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have a variety of biological effects.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-methyl-5-sulfamoylbenzamide is not fully understood. However, it is known to inhibit the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX activity, this compound reduces the production of prostaglandins and thereby reduces inflammation, pain, and swelling.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation. Furthermore, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the oxidative stress associated with inflammation and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-Cyclohexyl-2-methyl-5-sulfamoylbenzamide has several advantages for lab experiments. It is readily available in large quantities and has been extensively studied, making it a well-established tool for research. Additionally, it has been shown to have a variety of biological effects, making it useful for studying inflammation, pain, cancer, and neurodegenerative diseases.
However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, it has been shown to have poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-Cyclohexyl-2-methyl-5-sulfamoylbenzamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Furthermore, studies are needed to investigate the potential of this compound as an anticancer agent and neuroprotective agent in vivo. Finally, studies are needed to investigate the potential of this compound for the treatment of other diseases such as autoimmune diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models, and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Synthesis Methods
The synthesis of N-Cyclohexyl-2-methyl-5-sulfamoylbenzamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with cyclohexylamine in the presence of a reducing agent such as iron powder. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Scientific Research Applications
N-Cyclohexyl-2-methyl-5-sulfamoylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-2-methyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-7-8-12(20(15,18)19)9-13(10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENPTHHUVSURCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


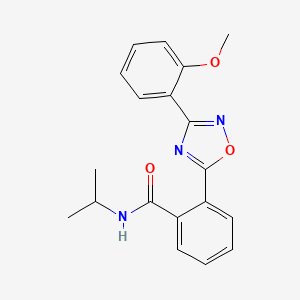

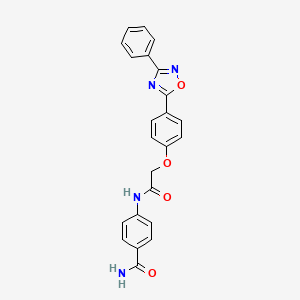

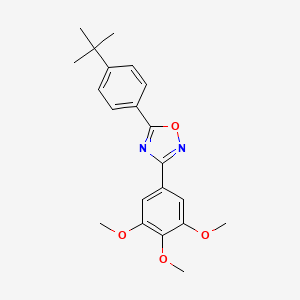
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)
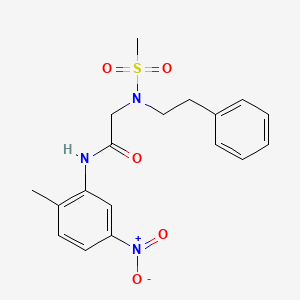

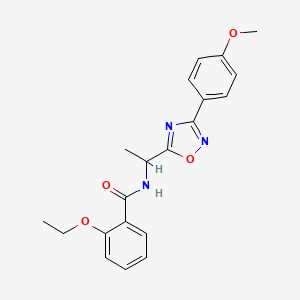

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7717642.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7717650.png)
